molecular formula C13H21N3O4S B6063892 2-[[2-Methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,2-oxazolidine

2-[[2-Methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,2-oxazolidine

Cat. No.: B6063892
M. Wt: 315.39 g/mol
InChI Key: RXRVNOPAEQFKSY-UHFFFAOYSA-N
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Description

2-[[2-Methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,2-oxazolidine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an oxazolidine ring, and a methylsulfonyl group

Properties

IUPAC Name

2-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,2-oxazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-21(17,18)13-14-8-11(9-15-5-3-7-20-15)16(13)10-12-4-2-6-19-12/h8,12H,2-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRVNOPAEQFKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(N1CC2CCCO2)CN3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-Methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,2-oxazolidine typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of glyoxal with ammonia and formaldehyde to form the imidazole core . The oxazolidine ring can be synthesized through the cyclization of an amino alcohol with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[2-Methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,2-oxazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Triethylamine, sodium hydroxide

    Acids: Hydrochloric acid, sulfuric acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism by which 2-[[2-Methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,2-oxazolidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The imidazole ring, for example, can bind to metal ions or participate in hydrogen bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[2-Methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,2-oxazolidine apart is the combination of its functional groups, which confer unique chemical and biological properties.

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